N4-(3-Bromophenyl)quinazoline-4,6-diamine

Catalog No.
S724840
CAS No.
169205-78-1
M.F
C14H11BrN4
M. Wt
315.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-(3-Bromophenyl)quinazoline-4,6-diamine

CAS Number

169205-78-1

Product Name

N4-(3-Bromophenyl)quinazoline-4,6-diamine

IUPAC Name

4-N-(3-bromophenyl)quinazoline-4,6-diamine

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

InChI

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)

InChI Key

IZQHULBHKPGOAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N

Synthesis and Characterization:

N4-(3-Bromophenyl)quinazoline-4,6-diamine is a synthetic organic compound belonging to the class of quinazoline derivatives. Several research articles describe its synthesis through various methods, including multi-step reaction pathways involving readily available starting materials. [, ] These studies often characterize the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. [, ]

Potential Biological Activities:

Research suggests that N4-(3-Bromophenyl)quinazoline-4,6-diamine may possess various biological activities, making it a potential candidate for drug discovery. Studies have investigated its potential as:

  • Antimicrobial agent

    Some studies have shown that N4-(3-Bromophenyl)quinazoline-4,6-diamine exhibits antibacterial and antifungal activity against various pathogens. [] However, further research is needed to determine its efficacy and potential for clinical development.

  • Anticancer agent

    In vitro studies have indicated that N4-(3-Bromophenyl)quinazoline-4,6-diamine may possess antitumor activity against certain cancer cell lines. [] The mechanism of action underlying this potential activity remains under investigation.

  • Other potential applications

    Limited research also suggests potential activity of N4-(3-Bromophenyl)quinazoline-4,6-diamine as an anti-inflammatory agent and an inhibitor of enzymes involved in various diseases. However, these findings require further exploration and validation.

N4-(3-Bromophenyl)quinazoline-4,6-diamine is an organic compound with the molecular formula C₁₄H₁₁BrN₄. It features a quinazoline core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The compound is characterized by the presence of a bromophenyl group at the N4 position of the quinazoline skeleton, as well as amino groups at the 4 and 6 positions. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

N4-(3-Bromophenyl)quinazoline-4,6-diamine exhibits various biological activities, making it a subject of interest in pharmacological research. Notably:

  • Anticancer Properties: Quinazoline derivatives are known for their anticancer activity. Studies indicate that this compound may inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Antimicrobial Activity: Some derivatives have shown promise against bacterial and fungal strains, although specific data on this compound's antimicrobial efficacy is less documented .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer progression or other diseases.

The synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine typically involves multi-step procedures. Common methods include:

  • Formation of Quinazoline Core: Starting from appropriate aniline derivatives and carbonyl compounds through cyclization reactions.
  • Bromination: Introducing the bromophenyl group via electrophilic aromatic substitution or direct bromination of an existing phenyl group.
  • Amination: Introducing amine groups at the 4 and 6 positions through nucleophilic substitution reactions.

A detailed synthetic route may involve the use of reagents such as thionyl chloride and dimethylformamide for specific steps .

N4-(3-Bromophenyl)quinazoline-4,6-diamine has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing anticancer drugs or antimicrobial agents.
  • Biochemical Research: Used as a tool in studying enzyme interactions and signaling pathways.
  • Material Science: Potentially useful in developing functional materials due to its unique electronic properties.

Studies on the interaction of N4-(3-Bromophenyl)quinazoline-4,6-diamine with biological targets are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its therapeutic efficacy.
  • Molecular Docking Simulations: These studies help predict how well the compound fits into active sites of target proteins, aiding drug design efforts .

Several compounds share structural similarities with N4-(3-Bromophenyl)quinazoline-4,6-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N4-(Phenyl)quinazoline-4,6-diamineNo halogen substituentGenerally lower reactivity compared to brominated variants
N4-(2-Chlorophenyl)quinazoline-4,6-diamineChlorine instead of bromineDifferent electronic properties affecting biological activity
2-AminoquinazolineLacks bromophenyl groupSimpler structure; primarily studied for antibacterial properties

The uniqueness of N4-(3-Bromophenyl)quinazoline-4,6-diamine lies in its specific halogen substitution and dual amine functionality, which may enhance its biological activity compared to similar compounds .

Nucleophilic Aromatic Substitution (SNAr) Reactions for Core Structure Assembly

The quinazoline core is typically constructed via SNAr reactions, leveraging the electron-deficient nature of halogenated precursors. 2,4-Dichloroquinazoline serves as a key intermediate, where sequential amination at the 4- and 6-positions is achieved under controlled conditions.

Stepwise Amination:

  • First Amination: The 4-chloro group undergoes substitution with 3-bromoaniline in dioxane at 0–5°C, exploiting the solvent’s high boiling point (101°C) and compatibility with Grignard-like conditions. Dioxane’s low polarity stabilizes intermediates, while its inertness prevents side reactions.
  • Second Amination: The 6-position is aminated under reflux (80–100°C) using aqueous ammonia or alkylamines. The electron-donating 4-amine group deactivates the ring, necessitating higher temperatures.

Example Protocol:
Reaction of 2,4-dichloroquinazoline with 3-bromoaniline in dioxane (0°C, 2 h) yields N4-(3-bromophenyl)-6-chloroquinazolin-4-amine (87% yield). Subsequent treatment with NH3 in EtOH/H2O (80°C, 12 h) affords the target diamine (75% yield).

Table 1: SNAr Reaction Optimization for 4,6-Diamination

PositionReagentSolventTemp (°C)Yield (%)
43-BromoanilineDioxane0–587
6NH3EtOH/H2O8075

Palladium-Catalyzed Cross-Coupling Approaches for Bromophenyl Functionalization

The 3-bromophenyl moiety enables further diversification via cross-coupling. Suzuki-Miyaura and Stille reactions are employed to introduce aryl, heteroaryl, or alkenyl groups.

Suzuki-Miyaura Coupling:
Pd(PPh3)4 catalyzes the reaction between N4-(3-bromophenyl)quinazoline-4,6-diamine and arylboronic acids in toluene/EtOH (90°C, 12 h). For example, coupling with 4-methoxyphenylboronic acid yields a biaryl derivative (82% yield).

Stille Coupling:
Organostannanes react with the bromophenyl group under Pd(PPh3)4/CuI catalysis in DMF (70°C, 8 h). This method is particularly effective for introducing electron-rich heterocycles like 2-thienyl (91% yield).

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalystSubstrateProductYield (%)
Suzuki-MiyauraPd(PPh3)44-Methoxyphenyl-BABiaryl derivative82
StillePd(PPh3)4/CuI2-Thienyl-SnBu3Heteroaryl derivative91

Microwave-Assisted Amination Protocols for 4,6-Diamine Substitution

Microwave irradiation accelerates amination, reducing reaction times from hours to minutes. Anthranilic amides condensed with aldehydes under SbCl3 catalysis (1 mol%) at 200 W yield quinazolinones in 80–98% yield within 3–5 min. For diamine formation, NH3 in DMF under microwave (150°C, 20 min) achieves full conversion, avoiding decomposition.

Post-Synthetic Modifications via Acylation and Sulfonylation Reactions

The 4,6-diamine groups are amenable to acylating and sulfonylating agents.

Acylation:
Acetic anhydride in pyridine (rt, 4 h) selectively acetylates the 4-amine, forming N4-acetyl-N6-(3-bromophenyl)quinazoline-4,6-diamine (89% yield).

Sulfonylation:
Mesyl chloride in CH2Cl2/Et3N (0°C, 1 h) sulfonates the 6-amine, yielding N6-mesyl-N4-(3-bromophenyl)quinazoline-4,6-diamine (76% yield). Steric hindrance from the 3-bromophenyl group directs sulfonation to the less hindered 6-position.

Solid-Phase Synthesis Techniques for Combinatorial Library Development

Tentagel S-NH2 resin-bound anthranilates enable high-throughput synthesis. Fmoc-protected intermediates undergo urea formation, cyclization, and alkylation to generate 1,3-dialkyl quinazoline-2,4-diones. For example, coupling with isocyanates (R1-NCO) and alkyl halides (R2-X) produces libraries with >85% purity.

Figure 1: Solid-Phase Synthesis Workflow

  • Resin-bound anthranilate → Urea formation → Cyclization → Alkylation → Cleavage (TFA/CH2Cl2).
  • Library diversity: 15 R1 groups × 20 R2 groups = 300 compounds.

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

N4-(3-Bromophenyl)quinazoline-4,6-diamine

Dates

Modify: 2023-08-15
Blair et al. Structure-guided development of affinity probes for tyrosine kinases using chemical genetics Nature Chemical Biology, doi: 10.1038/nchembio866, published online 25 February 2007 http://www.nature.com/naturechemicalbiology

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